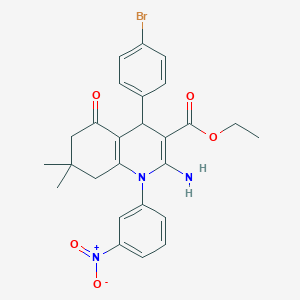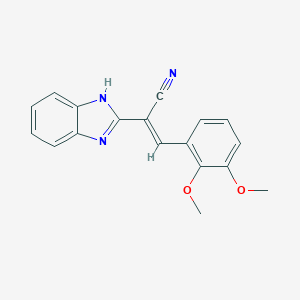![molecular formula C24H16ClNO4 B393357 [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B393357.png)
[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The ester functional group can be introduced by reacting 4-chloro-benzoic acid with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the tolyl group.
Reduction: Reduction reactions may target the ester group or the oxazole ring.
Substitution: The chloro group on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of oxazole compounds are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific biological activity of [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate would require further investigation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxazole ring is particularly interesting as it is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The oxazole ring could play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-benzoic acid derivatives: These compounds share the chloro-benzoic acid moiety and may have similar chemical properties.
Oxazole derivatives: Compounds with the oxazole ring are structurally related and may exhibit similar biological activities.
Uniqueness
What sets [2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate apart is the combination of the chloro-benzoic acid and oxazole moieties, which could confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C24H16ClNO4 |
|---|---|
Molekulargewicht |
417.8g/mol |
IUPAC-Name |
[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H16ClNO4/c1-15-6-8-16(9-7-15)22-26-20(24(28)30-22)14-18-4-2-3-5-21(18)29-23(27)17-10-12-19(25)13-11-17/h2-14H,1H3/b20-14- |
InChI-Schlüssel |
MWKJCYNLOKYNMF-ZHZULCJRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B393277.png)
![2-(Benzyloxy)-5-bromobenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393278.png)
![(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B393279.png)
![N'-[(Z)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B393280.png)
![2-(2,4-DICHLOROPHENOXY)-N'-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393283.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393286.png)
![2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B393287.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B393290.png)
![3-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393294.png)

![5-AMINO-3-[(1Z)-2-{2-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393297.png)
![2-[(2E)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393298.png)
